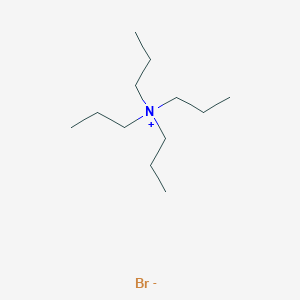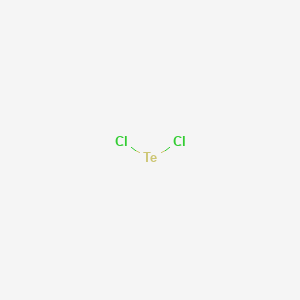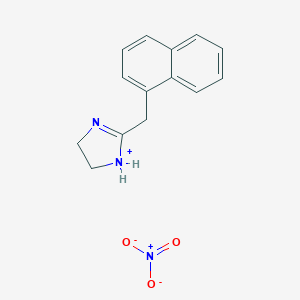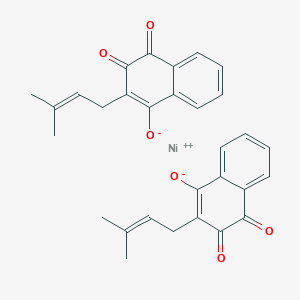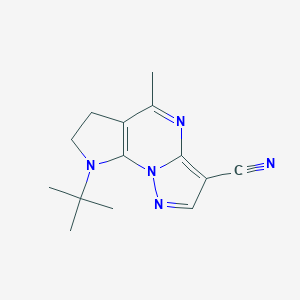
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile
Overview
Description
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Mechanism Of Action
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the activity of several kinases involved in the regulation of immune cell function and cytokine production, including BTK, ITK, and JAK3. BTK is a key mediator of B-cell receptor signaling, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of B-cell activation and proliferation. ITK is a T-cell-specific kinase that plays a role in T-cell receptor signaling, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of T-cell activation and cytokine production. JAK3 is a cytokine receptor-associated kinase that plays a role in the signaling of several cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of cytokine production by immune cells.
Biochemical And Physiological Effects
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have potent anti-tumor, anti-inflammatory, and immunomodulatory effects in preclinical models. In vitro studies have shown that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the proliferation and survival of various cancer cell lines, including lymphoma, leukemia, and solid tumors. In vivo studies have demonstrated that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile suppresses tumor growth and prolongs survival in various mouse models of cancer. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in preclinical models of inflammatory disorders. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to modulate the function of various immune cells, including B-cells, T-cells, and dendritic cells, leading to the suppression of immune responses.
Advantages And Limitations For Lab Experiments
The advantages of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile for lab experiments include its potency, selectivity, and low toxicity. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have nanomolar potency against its target kinases, with selectivity over other kinases. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have low toxicity in preclinical studies, with no significant adverse effects on body weight, hematological parameters, or organ function. The limitations of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile for lab experiments include its limited solubility and stability. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile is poorly soluble in water and requires the use of organic solvents for in vitro studies. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile is sensitive to oxidation and requires careful handling and storage to maintain its potency.
Future Directions
For 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile include the evaluation of its efficacy and safety in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. In addition, future studies could focus on the identification of biomarkers that predict response to 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile and the development of combination therapies that enhance its efficacy. Furthermore, future studies could investigate the role of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile in the regulation of immune cell function and cytokine production in various disease settings. Finally, future studies could focus on the optimization of the synthesis method and the development of analogs with improved potency, solubility, and stability.
Scientific Research Applications
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and cytokine production. In vivo studies have demonstrated that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has potent anti-tumor activity in various mouse models of cancer, including lymphoma, leukemia, and solid tumors. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and colitis.
properties
CAS RN |
129909-32-6 |
|---|---|
Product Name |
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile |
Molecular Formula |
C14H17N5 |
Molecular Weight |
255.32 g/mol |
IUPAC Name |
3-tert-butyl-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile |
InChI |
InChI=1S/C14H17N5/c1-9-11-5-6-18(14(2,3)4)13(11)19-12(17-9)10(7-15)8-16-19/h8H,5-6H2,1-4H3 |
InChI Key |
HTAVCQFFXDQIBD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N |
Other CAS RN |
129909-32-6 |
synonyms |
8-tert-butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile LP 805 LP-805 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

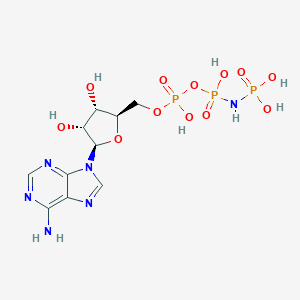
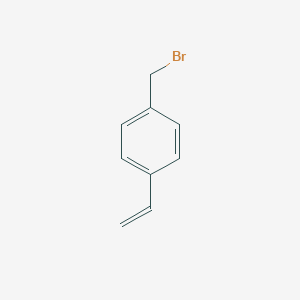
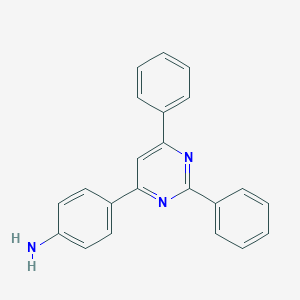
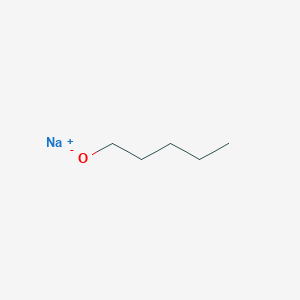
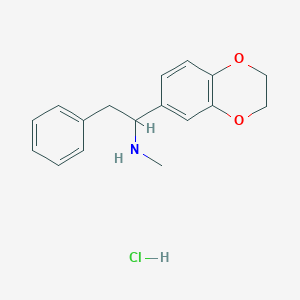
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
